

Goralatide: Application Notes and Protocols for Chemotherapy Protection Models

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Compound of Interest

Compound Name: Goralatide (acetate)

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These application notes provide a comprehensive overview of Goralatide (Acetyl-N-Ser-Asp-Lys-Pro or AcSDKP), a synthetic tetrapeptide, and its application in preclinical models of chemotherapy-induced myelosuppression. This document details the mechanism of action, experimental protocols, and key findings from in vivo and in vitro studies, offering a valuable resource for researchers investigating novel cytoprotective strategies in oncology.

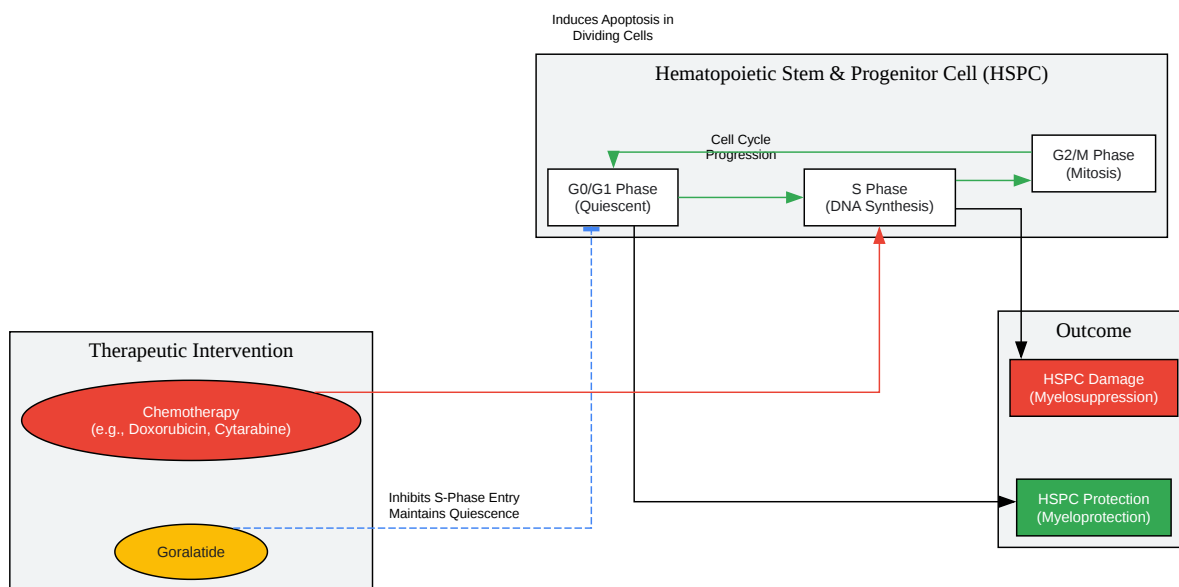
Introduction

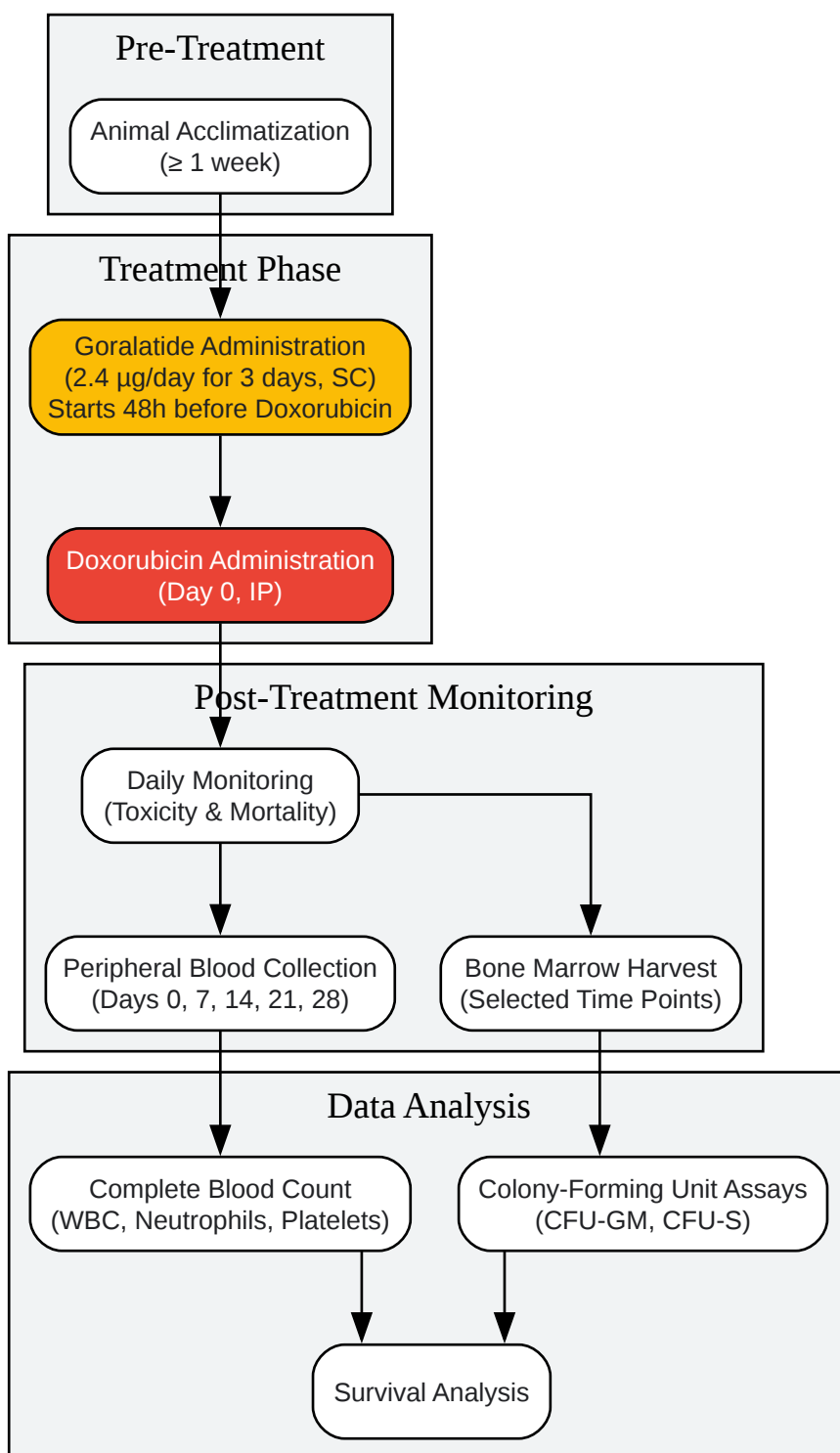
Chemotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by severe side effects, most notably myelosuppression. This condition, characterized by a decrease in the production of blood cells in the bone marrow, can lead to life-threatening complications such as anemia, neutropenia, and thrombocytopenia. Goralatide has emerged as a promising agent for protecting hematopoietic stem and progenitor cells (HSPCs) from the cytotoxic effects of chemotherapy.^[1] As a physiological regulator of hematopoiesis, Goralatide reversibly inhibits the entry of HSPCs into the S-phase of the cell cycle, thereby shielding these quiescent cells from the damaging effects of cell-cycle-specific chemotherapeutic agents.^{[1][2]}

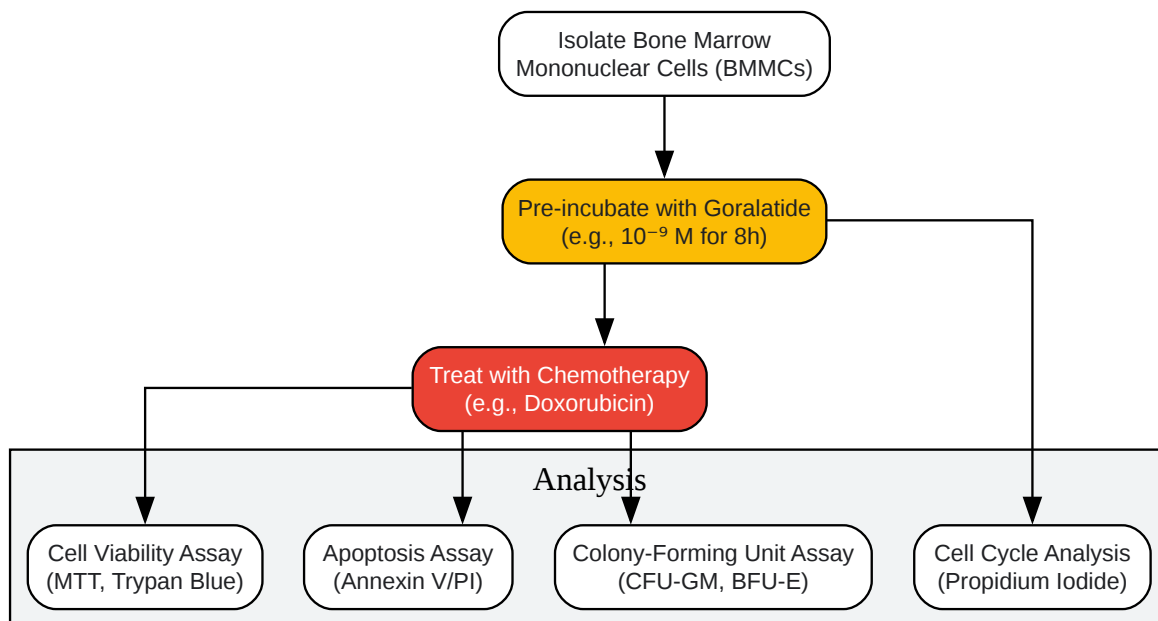
Mechanism of Action

Goralatide's protective effect stems from its ability to maintain hematopoietic stem cells in a state of quiescence (G0/G1 phase). Many chemotherapeutic drugs, such as doxorubicin and cytarabine, primarily target rapidly dividing cells by interfering with DNA replication in the S-

phase. By preventing HSPCs from entering this vulnerable phase, Goralatide selectively protects the hematopoietic compartment without compromising the anti-tumor efficacy of the chemotherapy on rapidly proliferating cancer cells.[1][2]







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References

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- 2. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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